molecular formula C11H12F3N5S B10905658 5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine

5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B10905658
M. Wt: 303.31 g/mol
InChI Key: JVWUMRSJRUEPIY-UHFFFAOYSA-N
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Description

5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine: is a fascinating compound with a complex structure. Let’s break it down:

  • Core Structure: : The compound consists of a 1,3,4-thiadiazol-2-amine scaffold. This means it has a five-membered ring containing three nitrogen atoms and two sulfur atoms. The “2-amine” part indicates the presence of an amino group (NH₂) attached to the second carbon in the ring.

  • Functional Groups

      Trifluoromethyl Group (CF₃): This highly electronegative group enhances the compound’s lipophilicity and influences its chemical reactivity.

      Cyclopropyl Group: The cyclopropyl ring contributes to the compound’s overall shape and rigidity.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for this compound. One common approach involves cyclization reactions starting from appropriate precursors. For instance, a key step might be the condensation of aminothiourea with a trifluoromethyl-substituted pyrazole.

Reaction Conditions:

    Precursor Synthesis: The synthesis of the aminothiourea precursor involves reacting an amine with thiourea.

    Cyclization: Cyclization can occur under acidic or basic conditions, leading to the formation of the 1,3,4-thiadiazol-2-amine ring.

Industrial Production:

While industrial-scale production details are proprietary, laboratories typically optimize the synthetic route for efficiency, yield, and purity.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: The compound may undergo redox reactions due to the presence of nitrogen and sulfur atoms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and alkylating agents (for substitution) are relevant.

    Major Products: These reactions can yield derivatives with modified functional groups.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for designing novel molecules.

    Medicinal Chemistry: It serves as a starting point for drug development.

Biology and Medicine:

    Antibacterial and Antifungal Properties: Some derivatives exhibit antibacterial and antifungal activities.

    Anti-Inflammatory Effects: Research explores its potential in inflammation-related diseases.

    Anticancer Investigations: Scientists study its impact on cancer cells.

Industry:

    Agrochemicals: The compound’s derivatives may find applications in crop protection.

    Materials Science: It could contribute to materials with specific properties.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with cellular targets, possibly affecting enzymes or receptors.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, the uniqueness of this compound lies in its trifluoromethyl-cyclopropyl substitution pattern. Researchers often compare it to related heterocyclic structures.

Properties

Molecular Formula

C11H12F3N5S

Molecular Weight

303.31 g/mol

IUPAC Name

5-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H12F3N5S/c12-11(13,14)8-5-7(6-1-2-6)19(18-8)4-3-9-16-17-10(15)20-9/h5-6H,1-4H2,(H2,15,17)

InChI Key

JVWUMRSJRUEPIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCC3=NN=C(S3)N)C(F)(F)F

Origin of Product

United States

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